molecular formula C20H16BrN3O2S B2786419 5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide CAS No. 1325705-00-7

5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide

Cat. No.: B2786419
CAS No.: 1325705-00-7
M. Wt: 442.33
InChI Key: OCJOBOCMNSMGSE-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a sophisticated synthetic compound designed for pharmaceutical and chemical biology research. Its structure integrates several privileged pharmacophores, including a nicotinamide core, a tetrahydroisoquinoline scaffold, and a thiophene moiety, making it a valuable template for probing biological systems. The presence of the 5-bromonicotinamide group is a key feature, as pyridine and related heterocycles are ubiquitous in medicinal chemistry, naturally found in essential molecules like vitamins and coenzymes (e.g., NADP/NADPH), and are frequently utilized in modern drug discovery for a wide range of biological activities . This structural motif, combined with the rigid tetrahydroisoquinoline framework, suggests potential application in the development of kinase inhibitors or receptor modulators, similar to established drug candidates . The molecule is intended solely for use in non-clinical laboratory research to investigate its physicochemical properties, mechanism of action, and interactions with biological targets. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S/c21-16-8-14(10-22-11-16)19(25)23-17-4-3-13-5-6-24(12-15(13)9-17)20(26)18-2-1-7-27-18/h1-4,7-11H,5-6,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJOBOCMNSMGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. The structural features of this compound suggest that it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : Tetrahydroisoquinoline with a thiophene-2-carbonyl group.
  • Functional Groups : Bromine substituent and nicotinamide moiety.

Biological Activity Overview

Research indicates that compounds similar to 5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of tetrahydroisoquinoline can inhibit the proliferation of cancer cells. For example, compounds targeting thymidylate synthase (TS), an enzyme overexpressed in cancer cells, have demonstrated effectiveness in reducing tumor growth by interfering with DNA synthesis pathways .
    • The incorporation of thiophene moieties has been linked to enhanced cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Properties :
    • Compounds containing thiophene and isoquinoline structures have exhibited significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been highlighted in various studies. For instance, it may act on specific receptors or enzymes critical in disease processes such as inflammation or infection .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of TS; apoptosis induction ,
AntimicrobialSignificant activity against bacteria and fungi ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes ,

Detailed Research Findings

  • Anticancer Mechanism :
    • A study demonstrated that tetrahydroisoquinoline derivatives can effectively inhibit cancer cell growth through the downregulation of TS activity. This leads to reduced dTMP levels essential for DNA replication .
    • Another investigation focused on the apoptotic pathways activated by these compounds, revealing that they induce mitochondrial dysfunction and reactive oxygen species (ROS) production in cancer cells .
  • Antimicrobial Activity :
    • Research has identified that thiophene derivatives can disrupt bacterial cell wall synthesis. For example, a derivative similar to the compound showed potent activity against Mycobacterium tuberculosis, suggesting its potential in treating resistant strains .
    • The structure-activity relationship (SAR) studies indicate that the presence of bromine enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the thiophene moiety exhibit significant anticancer properties. The incorporation of the tetrahydroisoquinoline structure into 5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide may enhance its biological activity. Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Thiophene-containing compounds have demonstrated the ability to modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The specific interactions of 5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide with inflammatory mediators could lead to novel therapeutic strategies .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. The bromine atom can be utilized in cross-coupling reactions to produce diverse thiophene derivatives that are valuable in pharmaceuticals and agrochemicals .

Synthesis of Conjugated Polymers
The compound's structure is conducive to polymerization processes, particularly in creating conjugated polymers used in organic electronics. Thiophene-based polymers have applications in organic photovoltaics and light-emitting diodes (OLEDs). The incorporation of 5-bromo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide into these materials can enhance their electronic properties due to the electron-rich nature of the thiophene ring .

Materials Science

Nanomaterials Development
The compound's properties make it suitable for developing nanomaterials with specific electronic and optical characteristics. Research indicates that thiophene derivatives can be used in creating nanoscale devices for sensors and energy storage systems. The ability to modify the electronic properties through structural variations opens new avenues for research in nanotechnology .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that derivatives of thiophene compounds inhibit cancer cell growth through apoptosis .
Study 2Anti-inflammatory EffectsFound that thiophene-based compounds modulate inflammatory pathways effectively .
Study 3Organic Synthesis ApplicationsHighlighted the utility of bromine in cross-coupling reactions to synthesize complex molecules .
Study 4Polymer ApplicationsInvestigated the incorporation of thiophene derivatives into conjugated polymers for enhanced electronic properties .

Chemical Reactions Analysis

Bromine-Specific Reactivity

The 5-bromo substituent on the nicotinamide ring enables several transition metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsOutcomeExample Relevance
Suzuki–MiyauraPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂OReplacement of Br with aryl/heteroaryl groups Analogous bromopyridines undergo Suzuki coupling to introduce diversity at C5 .
Buchwald–HartwigPd₂(dba)₃, Xantphos, amine, Cs₂CO₃, tolueneAmination at C5 via Br displacement Piperazine-containing drugs utilize similar protocols for pyridine functionalization .
Ullmann-typeCuI, 1,10-phenanthroline, aryl iodide, DMFFormation of biaryl ethers/thioethers Observed in pyridine-based drug intermediates .

Key Limitation : Steric hindrance from the tetrahydroisoquinoline and thiophene groups may reduce reaction rates compared to simpler bromopyridines .

Amide and Nicotinamide Reactivity

The nicotinamide moiety participates in:

Hydrolysis

  • Acidic Conditions : 6 M HCl, reflux → yields 5-bromonicotinic acid (via cleavage of the amide bond) .

  • Enzymatic : Hydrolases (e.g., amidases) selectively cleave the amide under physiological pH .

Condensation

  • With primary amines (e.g., RNH₂) in DCC/DMAP → forms substituted ureas .

    • Example: Reaction with 3-aminopropylcarbamate generates cyclic hydantoins .

Thiophene Carbonyl Reactivity

The thiophene-2-carbonyl group exhibits:

Nucleophilic Acyl Substitution :

  • Reacts with Grignard reagents (RMgX) in THF → ketone formation .

  • Transesterification with alcohols (ROH) under acidic conditions → ester derivatives.

Reduction :

  • LiAlH₄ in dry ether reduces the carbonyl to CH₂, yielding a thiophenethyl-tethered analog .

Tetrahydroisoquinoline Modifications

The saturated isoquinoline core undergoes:

Oxidation :

  • DDQ in CH₂Cl₂ aromatizes the tetrahydro ring to isoquinoline, altering conjugation .

N-Alkylation :

  • NaH, alkyl halides in DMF → quaternary ammonium salts .

Stability Under Stress Conditions

  • Thermal : Decomposes above 200°C (DSC data for analogs ).

  • Photolytic : UV light induces C–Br bond cleavage, forming nicotinamide radicals .

  • Oxidative : H₂O₂/Fe²⁺ generates brominated oxidative byproducts .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms amide bond formation ().
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 482.02) and detects halogen isotopes ().
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm ().

How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

Q. Advanced

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions ().
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates ().
  • Temperature control : Lower temperatures (0–5°C) minimize thiophene ring oxidation ().
    Data-driven approach : Design of Experiments (DoE) identifies critical parameters (e.g., pH, reaction time) ().

What strategies address low solubility in pharmacological assays, and how does structural modification influence bioactivity?

Q. Advanced

  • Prodrug design : Esterification of the carboxylic acid group improves solubility ().
  • Co-solvent systems : DMSO/PBS mixtures maintain compound stability in cell-based assays ().
  • SAR studies : Bromine at C5 enhances target binding affinity, while thiophene substitution modulates lipophilicity ().

How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Q. Advanced

  • Dose-response profiling : IC₅₀ values clarify concentration-dependent effects ().
  • Orthogonal assays : Combine ELISA (cytokine inhibition) and MTT (cytotoxicity) to differentiate mechanisms ().
  • Target validation : siRNA knockdown or CRISPR editing confirms specificity for kinases (e.g., GSK-3β) ().

What key structural features influence the compound’s reactivity in further derivatization?

Q. Basic

  • Electrophilic bromine : Facilitates cross-coupling (e.g., Buchwald-Hartwig amination) ().
  • Thiophene ring : Susceptible to electrophilic substitution at C3/C5 positions ().
  • Tetrahydroisoquinoline : Basic nitrogen enables salt formation for improved crystallinity ().

How should researchers design studies to identify the compound’s biological targets?

Q. Advanced

  • Proteomics : Affinity chromatography with biotinylated probes isolates binding partners ().
  • Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts interactions with kinase ATP pockets ().
  • Kinase profiling : Broad-panel assays (e.g., KinomeScan) screen >400 kinases ().

What stability challenges arise under physiological conditions, and how are they mitigated?

Q. Basic

  • pH sensitivity : Degradation in acidic environments (e.g., stomach pH) requires enteric coatings for oral delivery ().
  • Light sensitivity : Amber glassware prevents thiophene photo-oxidation ().
    Advanced : Accelerated stability studies (ICH guidelines) assess degradation products via LC-MS ().

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Tools like SwissADME estimate logP (2.8–3.5) and CYP450 inhibition risks ().
  • QSAR models : Correlate substituent electronegativity with BBB permeability ().
  • Metabolite prediction : CypReact software identifies likely Phase I/II metabolites ().

What challenges exist in scaling up synthesis for preclinical studies, and how are impurities characterized?

Q. Advanced

  • Batch variability : HPLC-MS monitors impurities (e.g., de-brominated byproducts) ().
  • Process optimization : Flow chemistry improves reproducibility in amide coupling ().
  • Regulatory compliance : ICH Q3A guidelines set thresholds for unidentified impurities (<0.15%) ().

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